molecular formula C17H13NO B8567211 2-(2-Phenylethenyl)-8-Quinolinol

2-(2-Phenylethenyl)-8-Quinolinol

Cat. No. B8567211
M. Wt: 247.29 g/mol
InChI Key: BKVXKVKAUFFGAM-UHFFFAOYSA-N
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Patent
US06211376B1

Procedure details

A mixture of 8-hydroxyquinaldine (10.02 g) and benzaldehyde (16.8 mL) is heated at reflux overnight. The reaction is cooled to room temperature and vacuum distilled. After the excess benzaldehyde has distilled off, the residue remaining in the flask is dissolved in hot 95% EtOH. Any undissolved material is filtered off. The EtOH filtrate is cooled slowly to give the product as light yellow crystals (5.17 g).
Quantity
10.02 g
Type
reactant
Reaction Step One
Quantity
16.8 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[CH:4][CH:5]=[C:6]2[C:11]=1[N:10]=[C:9]([CH3:12])[CH:8]=[CH:7]2.[CH:13](=O)[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1>>[C:14]1([CH:13]=[CH:12][C:9]2[CH:8]=[CH:7][C:6]3[C:11](=[C:2]([OH:1])[CH:3]=[CH:4][CH:5]=3)[N:10]=2)[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1

Inputs

Step One
Name
Quantity
10.02 g
Type
reactant
Smiles
OC=1C=CC=C2C=CC(=NC12)C
Name
Quantity
16.8 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)=O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux overnight
Duration
8 (± 8) h
DISTILLATION
Type
DISTILLATION
Details
vacuum distilled
DISTILLATION
Type
DISTILLATION
Details
After the excess benzaldehyde has distilled off
DISSOLUTION
Type
DISSOLUTION
Details
is dissolved in hot 95% EtOH
FILTRATION
Type
FILTRATION
Details
Any undissolved material is filtered off
TEMPERATURE
Type
TEMPERATURE
Details
The EtOH filtrate is cooled slowly

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C=CC1=NC2=C(C=CC=C2C=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 5.17 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.